molecular formula C₈H₆N₂OS B1140554 Thionaphthenquinone 3-Hydrazone CAS No. 408309-53-5

Thionaphthenquinone 3-Hydrazone

Cat. No.: B1140554
CAS No.: 408309-53-5
M. Wt: 178.21
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thionaphthenquinone 3-Hydrazone typically involves the reaction of thionaphthenquinone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Mechanochemical and solid-state melt reactions are also employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Thionaphthenquinone 3-Hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted compounds .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2,3-dione 3-Hydrazone
  • Thionaphthenquinone 2-Hydrazone
  • Thionaphthenquinone 4-Hydrazone

Comparison: Thionaphthenquinone 3-Hydrazone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications .

Biological Activity

Thionaphthenquinone 3-hydrazone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Overview of Hydrazones

Hydrazones, including thionaphthenquinone derivatives, are characterized by the functional group R1R2C=N-NH2. They are known for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of hydrazones allows them to interact with various biological targets, making them valuable in drug development.

1. Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

  • Antibacterial Activity : Studies indicate that thionaphthenquinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent activity comparable to standard antibiotics.
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1022
This compoundS. aureus1220

These results indicate that this compound could be a candidate for developing new antibacterial agents.

2. Anticancer Activity

The anticancer potential of thionaphthenquinone derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

  • Cell Line Studies : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have shown that this compound exhibits significant cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315Apoptosis induction
A5497Oxidative stress induction

These findings suggest that this compound may serve as a lead compound in anticancer drug development.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in preclinical models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Experimental Models : In animal models of inflammation, treatment with thionaphthenquinone derivatives resulted in reduced edema and lower levels of inflammatory markers.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thionaphthenquinone derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thionaphthenquinones, including the hydrazone derivative, against clinical strains of bacteria. The results confirmed its effectiveness against multidrug-resistant strains.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on different cancer cell lines using MTT assays, revealing its potential as an anticancer agent.

Properties

IUPAC Name

3-diazenyl-1-benzothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFPVRGAQBTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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